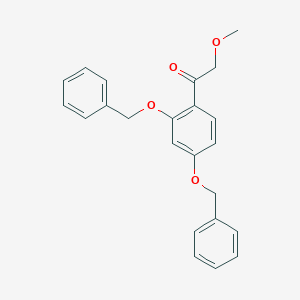
2',4'-Di(benzyloxy)-2-methoxyacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',4'-Di(benzyloxy)-2-methoxyacetophenone is an organic compound with the molecular formula C22H22O4 It is characterized by the presence of two phenylmethoxy groups attached to a phenyl ring, which is further connected to a methoxyethanone group
Méthodes De Préparation
The synthesis of 2',4'-Di(benzyloxy)-2-methoxyacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxybenzaldehyde and benzyl bromide.
Reaction Conditions: The reaction involves the protection of hydroxyl groups using benzyl bromide in the presence of a base like potassium carbonate. This step results in the formation of 2,4-bis(phenylmethoxy)benzaldehyde.
Formation of the Final Product: The final step involves the reaction of 2,4-bis(phenylmethoxy)benzaldehyde with methoxyacetyl chloride in the presence of a base to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2',4'-Di(benzyloxy)-2-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
2',4'-Di(benzyloxy)-2-methoxyacetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2',4'-Di(benzyloxy)-2-methoxyacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, or interaction with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2',4'-Di(benzyloxy)-2-methoxyacetophenone can be compared with similar compounds such as:
1-[4-(Phenylmethoxy)phenyl]ethanone: This compound has a similar structure but lacks the additional phenylmethoxy group, resulting in different chemical and biological properties.
1-[3,4-Bis(phenylmethoxy)phenyl]ethanone: This compound has the phenylmethoxy groups in different positions, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
4940-45-8 |
|---|---|
Formule moléculaire |
C23H22O4 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-[2,4-bis(phenylmethoxy)phenyl]-2-methoxyethanone |
InChI |
InChI=1S/C23H22O4/c1-25-17-22(24)21-13-12-20(26-15-18-8-4-2-5-9-18)14-23(21)27-16-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3 |
Clé InChI |
CXEWRLLTJYRWCL-UHFFFAOYSA-N |
SMILES |
COCC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
COCC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Key on ui other cas no. |
4940-45-8 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















